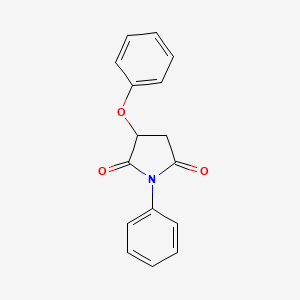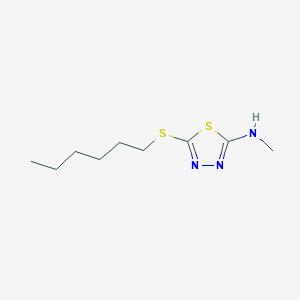
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine: is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hexylsulfanyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with hexylthiol and methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the hexylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions where the hexylsulfanyl group is replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted thiadiazoles depending on the nature of the substituent.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hexylsulfanyl group and the thiadiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
類似化合物との比較
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methylsulfanyl group instead of hexylsulfanyl.
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an ethylsulfanyl group.
5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a propylsulfanyl group.
Uniqueness: The hexylsulfanyl group in 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This makes it distinct from other thiadiazole derivatives with shorter alkyl chains.
特性
CAS番号 |
65373-30-0 |
|---|---|
分子式 |
C9H17N3S2 |
分子量 |
231.4 g/mol |
IUPAC名 |
5-hexylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H17N3S2/c1-3-4-5-6-7-13-9-12-11-8(10-2)14-9/h3-7H2,1-2H3,(H,10,11) |
InChIキー |
WRZOPABFNYXTSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=NN=C(S1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


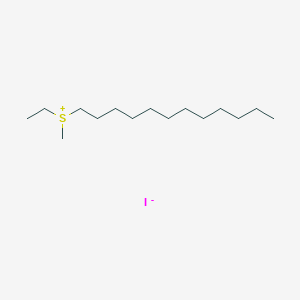
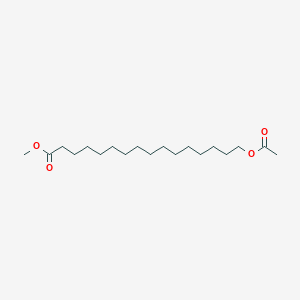
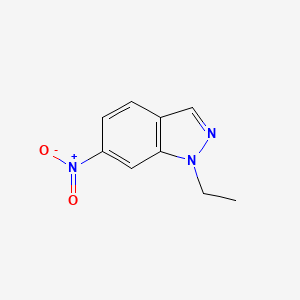
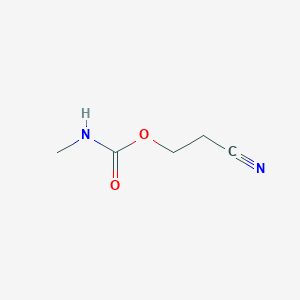

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
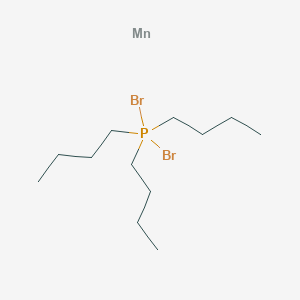
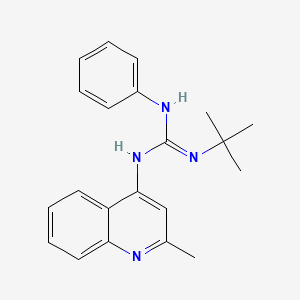
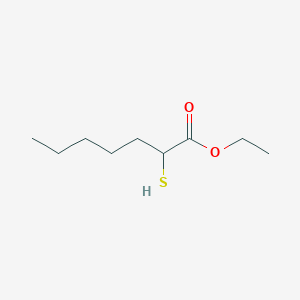

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

